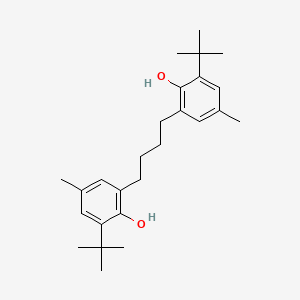
2,2'-(Butane-1,4-diyl)bis(6-tert-butyl-4-methylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-methylphenol) is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan and maintaining their quality. The compound is characterized by its two phenolic groups connected by a butane-1,4-diyl bridge, with tert-butyl and methyl substituents enhancing its stability and effectiveness.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-methylphenol) typically involves the reaction of 6-tert-butyl-4-methylphenol with butane-1,4-diyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the butane-1,4-diyl bridge between the two phenolic groups.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, and sulfonated derivatives of the original compound.
科学研究应用
2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in pharmaceuticals as an antioxidant to enhance the stability of active ingredients.
Industry: Widely used in the rubber and plastic industries to improve the durability and longevity of products.
作用机制
The antioxidant effect of 2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-methylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals and preventing oxidative damage. The tert-butyl and methyl substituents enhance the stability of the phenolic radicals formed during this process, making the compound an effective antioxidant.
相似化合物的比较
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant with a methylene bridge instead of a butane-1,4-diyl bridge.
2,6-Di-tert-butyl-4-methylphenol: A simpler phenolic antioxidant with only one phenolic group.
Uniqueness
2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-methylphenol) is unique due to its butane-1,4-diyl bridge, which provides greater flexibility and stability compared to similar compounds with shorter or different bridging groups. This structural feature enhances its effectiveness as an antioxidant in various applications.
属性
CAS 编号 |
10580-59-3 |
|---|---|
分子式 |
C26H38O2 |
分子量 |
382.6 g/mol |
IUPAC 名称 |
2-tert-butyl-6-[4-(3-tert-butyl-2-hydroxy-5-methylphenyl)butyl]-4-methylphenol |
InChI |
InChI=1S/C26H38O2/c1-17-13-19(23(27)21(15-17)25(3,4)5)11-9-10-12-20-14-18(2)16-22(24(20)28)26(6,7)8/h13-16,27-28H,9-12H2,1-8H3 |
InChI 键 |
XTWUFJPDMIUZCC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CCCCC2=C(C(=CC(=C2)C)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



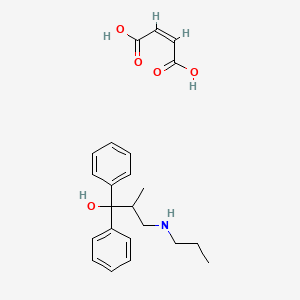

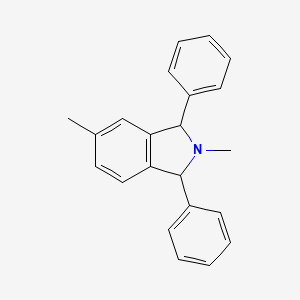
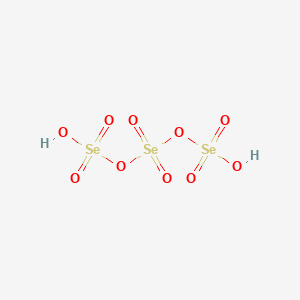
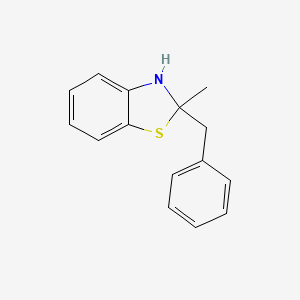
![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)


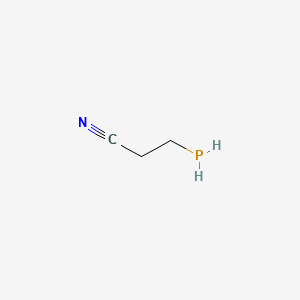
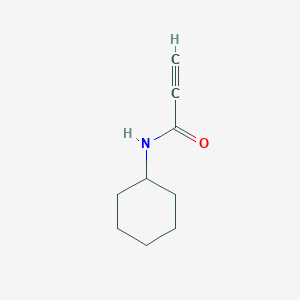
![Pyridinium, 1-[(dodecyloxy)methyl]-, chloride](/img/structure/B14718420.png)

![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)
